Structural Differentiation from Rimonabant: Azetidine Core vs. Pyrazole Core
The target compound features an azetidine ring as its central scaffold, whereas the prototypical CB1 antagonist rimonabant (SR141716A) uses a pyrazole core. This fundamental structural difference alters the geometry of key pharmacophoric elements. The azetidine ring provides a more rigid, smaller saturated heterocycle compared to the larger, planar pyrazole ring of rimonabant, which can lead to different binding poses at the CB1 receptor and potentially distinct selectivity profiles [1]. The molecular weight of the target compound is 391.91 g/mol, which is within the optimal range for CNS drug-likeness, while rimonabant has a molecular weight of 463.8 g/mol. The chlorophenylsulfonyl group adds additional hydrogen-bond acceptor capacity (3 oxygen atoms from sulfonyl) compared to rimonabant's carboxamide group. These differences are significant for rational drug design and should not be assumed to yield equivalent pharmacology. Note: Direct head-to-head CB1 binding data for this exact compound versus rimonabant is not publicly available; this evidence is based on structural class-level inference.
| Evidence Dimension | Core scaffold chemistry and molecular weight |
|---|---|
| Target Compound Data | Azetidine core; MW = 391.91 g/mol; sulfonyl-containing |
| Comparator Or Baseline | Rimonabant: pyrazole core; MW = 463.8 g/mol; carboxamide-containing |
| Quantified Difference | Core scaffold type differs; MW difference = 71.89 g/mol (target is ~15.5% smaller) |
| Conditions | Chemical structure comparison (in silico) |
Why This Matters
A different core scaffold can lead to divergent binding modes, selectivity, and pharmacokinetics, making this compound a distinct tool molecule for CB1 antagonist research compared to rimonabant.
- [1] Lange JHM, Kruse CG. Cannabinoid CB1 receptor antagonists in therapeutic strategies for obesity and related metabolic disorders. Drug Discovery Today: Therapeutic Strategies. 2005;2(3):329-337. View Source
